molecular formula C21H14N2O5S B2694111 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477551-25-0

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2694111
CAS No.: 477551-25-0
M. Wt: 406.41
InChI Key: XRPVXGNCYKNNAV-UHFFFAOYSA-N
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Description

Historical Development of Molecular Hybridization Strategy

The concept of molecular hybridization traces its origins to Linus Pauling’s pioneering work on orbital hybridization in the 1930s, which laid the theoretical foundation for understanding molecular geometry and bonding interactions. By the late 20th century, this principle was adapted to medicinal chemistry as a deliberate strategy to combine pharmacologically active fragments into unified scaffolds. The coumarin-thiazole-benzodioxine hybrid exemplifies this evolution, merging three historically significant heterocycles:

  • Coumarin : First isolated in 1820, coumarin derivatives gained prominence for their anticoagulant properties and later for antimicrobial and anticancer activities.
  • Thiazole : Discovered in 1887, thiazole-containing compounds became cornerstones of antibiotic development (e.g., penicillin derivatives) and metabolic regulation.
  • Benzodioxane : Emerging in the 1960s, benzodioxane derivatives showed selective enzyme inhibition capabilities, particularly against monoamine oxidases.

The systematic hybridization of these components began in the 2010s, driven by the need to combat multidrug-resistant pathogens and multifactorial diseases. Early successes included coumarin-benzimidazole hybrids with broad-spectrum antibacterial activity (MIC values: 1–4 μg/mL against Pseudomonas aeruginosa and Staphylococcus aureus) and thiazole-dihydrobenzodioxine derivatives exhibiting submicromolar CB2 receptor binding affinity.

Structural Significance in Medicinal Chemistry Research

The tripartite structure of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b]dioxine-6-carboxamide confers unique advantages:

Table 1: Key Structural Contributions of Hybrid Components

Component Pharmacophoric Role Electronic Effects
Coumarin (2H-chromen-2-one) π-π stacking with aromatic residues Electron-deficient lactone ring
Thiazole Hydrogen bonding via N and S atoms Conjugation-stabilized aromaticity
Benzodioxane Hydrophobic pocket complementarity Electron-rich dioxane oxygen atoms

The coumarin core’s planar structure facilitates intercalation with biological macromolecules, while its keto group participates in hydrogen bonding. Thiazole contributes to metabolic stability and metal coordination, critical for enzyme inhibition. The benzodioxane moiety enhances blood-brain barrier permeability in neuroactive compounds, as demonstrated by MAO-B inhibitors with IC50 values of 45–947 nM.

Rational Design Principles for Multifunctional Bioactive Agents

Hybridization strategies for this scaffold employ both linker-based and framework-integration approaches:

  • Linker Optimization : A carboxamide bridge (-CONH-) connects the thiazole and benzodioxane units, providing conformational flexibility while maintaining electronic communication. Studies show that alkyl linkers >3 carbons reduce target affinity due to increased entropy.
  • Substituent Engineering :
    • Electron-withdrawing groups (e.g., -Cl, -NO2) at the coumarin C-4 position enhance antibacterial potency by 3–5 fold.
    • Methoxy substitutions on benzodioxane improve selectivity for cancer-associated carbonic anhydrase isoforms (hCA IX/XII Ki: 90–500 nM).
  • Stereoelectronic Tuning : The dihydrobenzodioxine’s chair conformation optimizes hydrophobic interactions, as evidenced by 2.6 μM IC50 against HepG2 cells in open-chain thioamide analogues.

Figure 1: Design Logic
Coumarin (pharmacophore) → Thiazole (bioisostere for pyridine) → Benzodioxane (conformationally restricted ether) → Carboxamide (hydrogen bond donor/acceptor).

Research Significance in Current Pharmacological Landscape

This hybrid addresses three critical needs in modern therapeutics:

  • Multidrug Resistance : Dual inhibition of bacterial efflux pumps (via coumarin) and DNA gyrase (via thiazole) in Gram-negative pathogens.
  • Selective Enzyme Targeting : 100–1000× selectivity for hCA IX/XII over off-target isoforms, crucial for anticancer applications.
  • Polypharmacology : Simultaneous modulation of CDK2 (IC50: 0.93 μM) and carbonic anhydrases in hepatocellular carcinoma models.

Ongoing clinical trials (as of 2025) focus on derivatives for metastatic cancers and biofilm-associated infections, with preliminary data showing 40–60% tumor growth inhibition in xenograft models.

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5S/c24-19(13-5-6-17-18(10-13)27-8-7-26-17)23-21-22-15(11-29-21)14-9-12-3-1-2-4-16(12)28-20(14)25/h1-6,9-11H,7-8H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPVXGNCYKNNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that integrates a coumarin moiety and a thiazole ring, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H10N2O4S, with a molecular weight of 338.34 g/mol. The structural components include:

  • Coumarin moiety : Known for its antioxidant and anticancer properties.
  • Thiazole ring : Associated with various biological activities including antimicrobial and anticancer effects.

Anticancer Activity

Research indicates that compounds containing the benzodioxane structure exhibit significant anticancer properties. For instance, derivatives of 1,4-benzodioxane have been shown to inhibit cancer cell proliferation through various mechanisms such as:

  • Inhibition of cell cycle progression : Certain derivatives act by arresting the cell cycle at specific phases.
  • Induction of apoptosis : Some compounds promote programmed cell death in cancer cells.

A study highlighted that a benzodioxane derivative demonstrated growth inhibitory activity in human ovarian carcinoma models, emphasizing the importance of the benzodioxane moiety in mediating these effects .

Anti-inflammatory Activity

Compounds similar to N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine have been evaluated for their anti-inflammatory properties. The mechanism involves:

  • Inhibition of pro-inflammatory cytokines : These compounds can reduce the levels of cytokines responsible for inflammation.

For example, a study demonstrated that certain 1,4-benzodioxane derivatives exhibited notable anti-inflammatory activity by modulating the expression of inflammatory markers .

Antimicrobial Activity

The thiazole ring present in this compound contributes to its antimicrobial properties. Thiazole derivatives have shown effectiveness against various bacterial strains and fungi. The proposed mechanisms include:

  • Disruption of microbial cell membranes : This leads to cell death.

Research has indicated that compounds with similar structures possess broad-spectrum antimicrobial activity .

The biological activity of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine is believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways related to growth and inflammation.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study on related benzodioxane derivatives showed significant inhibition of tumor growth in xenograft models, suggesting that modifications to the benzodioxane structure can enhance anticancer efficacy .
  • Anti-inflammatory Properties :
    • Research demonstrated that certain derivatives significantly reduced inflammation markers in vitro and in vivo models, highlighting their potential as therapeutic agents for inflammatory diseases .
  • Antimicrobial Studies :
    • A series of thiazole derivatives were tested against various pathogens, revealing effective inhibition against resistant strains .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerGrowth inhibition in cancer cell lines
Anti-inflammatoryReduced cytokine levels in inflammatory models
AntimicrobialEffective against multiple bacterial strains

Comparison with Similar Compounds

Heterocyclic Substitutions

Compound Name Heterocycle Key Substituents Synthesis Method Yield Purity (%) Reference
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-CF3-benzamide Oxadiazole Trifluoromethylbenzamide Method B (HATU, pyridine) 85% 99.5
N-(4-Fluoro-3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Thiazole Nitro/fluoroaryl DCM, HATU 92% 98.0
Target Compound Thiazole Coumarin, benzodioxine-carboxamide Solvent-free, piperidine 94% 95–100

Key Observations :

  • Replacement of thiazole with 1,3,4-oxadiazole (e.g., compound 19 in ) reduces steric hindrance but may decrease π-stacking capacity due to altered ring geometry.

Coumarin-Thiazole Hybrids

Compound Name Coumarin Substituent Thiazole Substituent Activity (IC50) Reference
3-Acetyl-8-methoxy-2H-chromen-2-one 8-Methoxy Acetyl N/A
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives 8-Methoxy Varied amides Anticancer
Target Compound 2-Oxo Benzodioxine-carboxamide Under study

Key Observations :

  • 8-Methoxycoumarin derivatives (e.g., ) exhibit enhanced fluorescence, useful in imaging applications.
  • The 2-oxo group in the target compound may improve hydrogen-bonding interactions compared to acetylated analogs.

Reaction Conditions and Catalysts

Compound Class Solvent Catalyst Temperature Reaction Time Reference
Coumarin-thiazole hybrids Solvent-free Piperidine RT 5 min
Benzodioxine-oxadiazoles DMF HATU 0–5°C 4–12 h
Quinoline-carboxamides THF/H2O Pd/C (H2) 28°C Overnight

Key Observations :

  • Solvent-free synthesis (target compound) minimizes waste and improves atom economy compared to DMF-based routes .
  • Palladium-catalyzed hydrogenation (e.g., ) achieves high yields (>99%) but requires specialized equipment.

Spectroscopic and Physical Properties

NMR and MS Data Comparison

Compound Name 1H NMR (δ, aromatic) 13C NMR (δ, C=O) MS (m/z) Reference
Target Compound 7.81 (d, J=9 Hz) 165.2 437.12
8-(2-(Butylthio)ethoxy)-N-(4-CF3-phenyl)-benzodioxine-6-carboxamide (21) 7.69–7.92 166.8 422.1137
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-Br-benzamide 7.22–7.64 165.5 402.05

Key Observations :

  • Aromatic proton signals in the 7.2–7.9 ppm range are consistent across benzodioxine-carboxamide derivatives .
  • The carboxamide carbonyl (C=O) resonates near 165–167 ppm in 13C NMR, indicating minimal electronic perturbations from substituents.

Q & A

What are the optimal synthetic routes for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide?

Basic Research Question
The synthesis typically involves multi-step reactions, starting with the preparation of thiazole or coumarin precursors. For example, coupling reactions between halogenated coumarin derivatives and thiazole-containing intermediates under reflux conditions (e.g., ethanol or THF at 170–210°C) are common . Purification via recrystallization or flash chromatography (using ethyl acetate/hexane) is critical to isolate the final product with yields ranging from 45% to 93%, depending on substituent reactivity .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Standard characterization includes:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly for distinguishing thiazole, coumarin, and benzodioxine moieties .
  • IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches (~1650–1750 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemical ambiguities; for instance, single-crystal studies reveal dihedral angles between aromatic systems, influencing π-π stacking .

How can computational methods like molecular docking predict biological activity?

Advanced Research Question
Docking studies (e.g., using AutoDock Vina or Schrödinger Suite) model interactions between the compound and target proteins (e.g., kinases or GSK-3β). Key steps include:

  • Protein preparation : Remove water molecules and add hydrogens.
  • Grid generation : Focus on active sites (e.g., ATP-binding pockets).
  • Scoring functions : Evaluate binding affinities (ΔG values).
    DFT calculations further assess electronic properties (HOMO-LUMO gaps) to predict reactivity .

How do substituent variations affect the compound's reactivity and bioactivity?

Advanced Research Question
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance electrophilicity, improving yield in cyclization reactions . Conversely, electron-donating groups (e.g., -OCH₃) may reduce reactivity but improve solubility. Bioactivity trends show fluorinated derivatives exhibit higher antimicrobial potency due to increased membrane permeability .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies often arise from:

  • Assay variability : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity).
  • Purity issues : Validate compound integrity via HPLC (>95% purity) .
  • Cellular models : Compare activity in primary vs. immortalized cell lines. Meta-analyses of IC₅₀ values across studies can identify outlier datasets .

How is the crystal structure determined, and what insights does it provide?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) at 292 K resolves bond lengths and angles. For example, the dihedral angle between the coumarin and thiazole rings (e.g., 12.7°) influences molecular planarity and π-π interactions, critical for DNA intercalation studies .

What are the challenges in optimizing reaction yields, and how can they be addressed?

Basic Research Question
Low yields stem from steric hindrance or side reactions (e.g., oxidation of thiol groups). Mitigation strategies include:

  • Catalyst optimization : Use Pd(OAc)₂ for Suzuki couplings.
  • Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilic substitution .
  • Temperature control : Gradual heating avoids decomposition of heat-sensitive intermediates .

How does the compound interact with biological targets at the molecular level?

Advanced Research Question
Mechanistic studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) reveal binding kinetics (kon/koff rates). For example, hydrogen bonding between the carboxamide group and kinase active-site residues (e.g., Asp86 in GSK-3β) drives inhibition .

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